What are the physical and chemical properties of 4,5-Dioxodehydroasimilobine?
What are the physical and chemical properties of 4,5-Dioxodehydroasimilobine?
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dioxodehydroasimilobine, also known as Noraristolodione, is a naturally occurring oxoaporphine alkaloid. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. The compound is primarily found in plant species of the Aristolochia genus, notably Aristolochia mollissima and Aristolochia triangularis.[1] As a member of the oxoaporphine alkaloid class, it is of interest for its potential biological activities, which generally include cytotoxic and topoisomerase inhibitory effects. This document summarizes its known characteristics to facilitate further research and drug development efforts.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of 4,5-Dioxodehydroasimilobine
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₁NO₄ | PubChem[1] |
| Molecular Weight | 293.27 g/mol | PubChem[1] |
| CAS Number | 82644-81-3 | MedChemExpress[2] |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Solubility | Not Reported | - |
| XLogP3 (Computed) | 2.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 293.06880783 g/mol | PubChem[1] |
| Topological Polar Surface Area | 75.6 Ų | PubChem[1] |
Synonyms: Noraristolodione, 4,5-dioxodehydro asimilobine.[1]
Spectroscopic Data
Detailed spectroscopic analyses are essential for the unequivocal identification and structural elucidation of 4,5-Dioxodehydroasimilobine. While comprehensive spectral data from a single source is not available, the following represents a compilation of expected and reported spectroscopic characteristics for this class of compounds.
Table 2: Spectroscopic Data Summary for 4,5-Dioxodehydroasimilobine
| Technique | Data |
| ¹H NMR | Data not available in searched literature. |
| ¹³C NMR | Data not available in searched literature. |
| Mass Spectrometry (MS) | Data not available in searched literature. |
| Infrared (IR) Spectroscopy | Data not available in searched literature. |
| Ultraviolet (UV) Spectroscopy | Data not available in searched literature. |
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activity of 4,5-Dioxodehydroasimilobine are limited, the broader class of oxoaporphine alkaloids, to which it belongs, has been the subject of considerable research. These compounds are known to exhibit a range of biological effects, primarily centered around cytotoxicity and the inhibition of topoisomerase enzymes.
Oxoaporphine alkaloids have been shown to exert cytotoxic effects against various cancer cell lines.[3] A primary mechanism of action for some oxoaporphine derivatives is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription.[3] By stabilizing the topoisomerase I-DNA covalent complex, these compounds can lead to DNA strand breaks and ultimately trigger apoptosis.
Furthermore, the planar aromatic structure of oxoaporphines suggests a potential for DNA intercalation, which could contribute to their cytotoxic properties by disrupting DNA replication and transcription.
Due to the lack of specific studies on 4,5-Dioxodehydroasimilobine, a definitive signaling pathway cannot be outlined. However, based on the activities of related compounds, a logical workflow for investigating its mechanism of action would involve assessing its impact on DNA integrity and cell cycle progression.
Caption: Proposed workflow for investigating the biological activity of 4,5-Dioxodehydroasimilobine.
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and biological evaluation of 4,5-Dioxodehydroasimilobine are not explicitly detailed in the currently available literature. However, general methodologies for the isolation of alkaloids from Aristolochia species can be adapted.
General Protocol for Isolation of Alkaloids from Aristolochia Species
This protocol is a generalized procedure and would require optimization for the specific isolation of 4,5-Dioxodehydroasimilobine.
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Extraction:
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Dried and powdered plant material (e.g., roots, stems) is macerated with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period.
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The extraction process is typically repeated multiple times to ensure exhaustive extraction of the plant material.
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The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
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Acid-Base Partitioning:
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The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove neutral and acidic compounds.
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The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10).
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The basified aqueous solution is then extracted with an organic solvent to isolate the free alkaloids.
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Chromatographic Purification:
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The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel.
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A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), is used to separate the different alkaloid components.
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Fractions are collected and monitored by thin-layer chromatography (TLC).
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Fractions containing the compound of interest are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure 4,5-Dioxodehydroasimilobine.
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Caption: Generalized workflow for the isolation of 4,5-Dioxodehydroasimilobine from plant material.
Conclusion
4,5-Dioxodehydroasimilobine (Noraristolodione) is an oxoaporphine alkaloid with potential for further scientific investigation, particularly in the realm of oncology. The current body of knowledge provides a basic chemical profile, but there is a clear need for comprehensive experimental studies to determine its precise physical properties, detailed spectroscopic characteristics, and specific biological activities. The protocols and workflows outlined in this guide are intended to provide a framework for researchers to pursue these investigations and unlock the full potential of this natural product. Further research into its mechanism of action and potential therapeutic applications is warranted.
